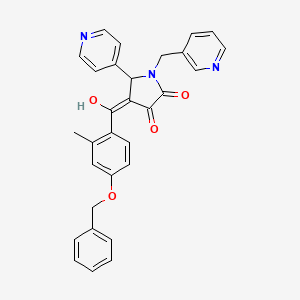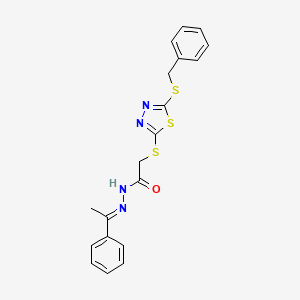![molecular formula C25H23ClN4O2S B12015170 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12015170.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C25H23ClN4O3S , is a fascinating member of the triazole family. Its structure combines a triazole ring, a phenyl group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of atoms. Let’s break it down:
Triazole Ring: The central feature is the 1,2,4-triazole ring, which imparts unique properties.
Phenyl Groups: The compound contains both a chlorophenyl group and a methoxyphenyl group, contributing to its diverse reactivity.
Sulfanyl Group: The sulfur atom (sulfanyl) adds further complexity.
Acetamide Moiety: The N-(4-ethylphenyl)acetamide portion provides a functional handle for synthetic modifications.
準備方法
Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate starting materials, such as chlorophenyl-substituted triazoles and methoxyphenyl-substituted thiols. These reactions typically occur under mild conditions, favoring the formation of the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization for yield, purity, and scalability is crucial.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the phenyl groups may yield corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the sulfur or nitrogen atoms are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products depend on reaction conditions and regioselectivity. Isomeric forms may arise due to the position of substitution.
科学的研究の応用
Chemistry:
Catalysis: The compound’s sulfur atom can coordinate with transition metals, making it useful in catalytic processes.
Click Chemistry: Triazoles play a role in click reactions, facilitating bioconjugation and drug discovery.
Antifungal Properties: Triazoles exhibit antifungal activity, making this compound relevant in treating fungal infections.
Carbonic Anhydrase Inhibition: Some triazoles, including related compounds, inhibit carbonic anhydrase enzymes.
Pharmaceuticals: The compound’s structural features inspire drug design.
Materials Science: Triazoles find applications in materials like polymers and coatings.
作用機序
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
類似化合物との比較
While this compound stands out due to its unique combination of substituents, other related compounds include:
Cetirizine Related Compound C: A structurally distinct compound with potential pharmacological applications.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: An effective carbonic anhydrase inhibitor.
2-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl-N’[(E)-(4-isopropylphenyl)methylidene]acetohydrazide: Another intriguing triazole derivative.
特性
分子式 |
C25H23ClN4O2S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-17-4-10-20(11-5-17)27-23(31)16-33-25-29-28-24(18-6-14-22(32-2)15-7-18)30(25)21-12-8-19(26)9-13-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChIキー |
XNMBWMYKUGIANJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
